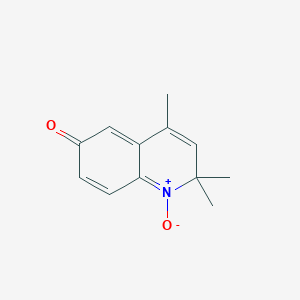

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,4-trimethyl-1-oxidoquinolin-1-ium-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-7-12(2,3)13(15)11-5-4-9(14)6-10(8)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVJJEICIZKEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC([N+](=C2C1=CC(=O)C=C2)[O-])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631964 | |

| Record name | 2,2,4-Trimethyl-1-oxo-1lambda~5~-quinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72107-10-9 | |

| Record name | 2,2,4-Trimethyl-1-oxo-1lambda~5~-quinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide, a compound of interest in metabolic and toxicological studies as a derivative of the antioxidant ethoxyquin. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols. The guide emphasizes the causal relationships behind experimental choices, ensuring a deep understanding of the synthetic process.

Introduction and Strategic Overview

This compound is a notable metabolite of ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline), an antioxidant commonly used in animal feed.[1][2] Understanding the synthesis of this metabolite is crucial for toxicological assessments and for the development of analytical standards. This guide outlines a robust, multi-step synthetic approach, commencing from readily available starting materials.

The proposed synthesis is a three-stage process:

-

Synthesis of the Dihydroquinoline Core: Formation of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone.

-

Oxidation to the Quinolinone Intermediate: Conversion of the dihydroquinoline to 2,2,4-trimethyl-6(2H)-quinolone.

-

Final N-Oxidation: Transformation of the quinolinone intermediate to the target molecule, this compound.

This strategy is designed to build the molecular complexity in a logical and controlled manner, with each step being a well-established transformation in organic synthesis.

Synthesis Pathway Visualization

The overall synthetic pathway is depicted in the following diagram:

Caption: Overall synthesis pathway for this compound.

Step-by-Step Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline

Theoretical Background: The synthesis of the 2,2,4-trimethyl-1,2-dihydroquinoline core is a classic example of the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, in this case, formed in situ from the self-condensation of acetone.[3] The reaction is typically catalyzed by a strong acid, which facilitates both the aldol condensation of acetone to form mesityl oxide and the subsequent conjugate addition of aniline, followed by cyclization and dehydration. A combination of hydrogen fluoride and boron trifluoride has been shown to be an effective catalyst for this transformation, leading to high yields of the monomeric product.[4]

Experimental Protocol:

-

To a flask equipped with a stirrer, condenser, and dropping funnel, add aniline and a catalytic amount of a mixture of hydrogen fluoride and boron trifluoride (molar ratio of HF/BF3 between 0.2-2/1, with the total catalyst being 0.005 to 0.1 mole per mole of aniline).

-

Heat the mixture to a temperature between 80-150 °C.

-

Slowly add acetone to the heated mixture over a period of several hours, maintaining the reaction temperature.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and neutralize the acid catalyst with a suitable base, such as an aqueous solution of sodium carbonate.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 2,2,4-trimethyl-1,2-dihydroquinoline.

| Parameter | Value | Reference |

| Starting Materials | Aniline, Acetone | [4] |

| Catalyst | Hydrogen Fluoride, Boron Trifluoride | [4] |

| Temperature | 80-150 °C | [4] |

| Purity (Typical) | >95% after distillation | [4] |

Mechanistic Rationale:

Caption: Simplified mechanism for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.

Step 2: Oxidation to 2,2,4-trimethyl-6(2H)-quinolone

Theoretical Background: The conversion of a 1,2-dihydroquinoline to a 6(2H)-quinolone involves the oxidation of the dihydroquinoline ring system. While the direct oxidation of 2,2,4-trimethyl-1,2-dihydroquinoline to the corresponding 6-quinolone is not extensively documented in synthetic literature, the oxidation of N-acyl protected 1,2,3,4-tetrahydroquinolines to 2,3-dihydroquinolin-4(1H)-ones using potassium permanganate (KMnO4) provides a strong precedent for this type of transformation.[5] The reaction proceeds via benzylic oxidation. Given that 2,2,4-trimethyl-6(2H)-quinolone is a known metabolite of ethoxyquin, this oxidative transformation is biologically relevant.[1]

Experimental Protocol:

-

Dissolve 2,2,4-trimethyl-1,2-dihydroquinoline in a mixture of acetone and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water to the cooled reaction mixture with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Quench the reaction by adding a saturated solution of sodium sulfite to destroy the excess potassium permanganate and manganese dioxide.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,2,4-trimethyl-6(2H)-quinolone.

| Parameter | Value | Reference (Analogous) |

| Starting Material | 2,2,4-trimethyl-1,2-dihydroquinoline | [5] |

| Oxidizing Agent | Potassium Permanganate (KMnO4) | [5] |

| Solvent | Acetone/Water | [5] |

| Temperature | 0 °C to Room Temperature | [5] |

Mechanistic Considerations: The oxidation is believed to proceed through a benzylic oxidation mechanism, where the position para to the nitrogen atom is activated towards oxidation. The presence of the electron-donating nitrogen atom facilitates this process.

Step 3: N-Oxidation to this compound

Theoretical Background: The final step in the synthesis is the N-oxidation of the quinolinone intermediate. N-oxidation of heterocyclic aromatic amines is a common transformation, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) are highly effective reagents for this purpose.[6] The reaction is generally clean and proceeds under mild conditions.

Experimental Protocol:

-

Dissolve 2,2,4-trimethyl-6(2H)-quinolone in a suitable solvent, such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, this compound.

| Parameter | Value | Reference (General) |

| Starting Material | 2,2,4-trimethyl-6(2H)-quinolone | [6] |

| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) | [6] |

| Solvent | Dichloromethane (DCM) | [6] |

| Temperature | 0 °C to Room Temperature | [6] |

Work-up Considerations: The primary byproduct of this reaction is m-chlorobenzoic acid, which can be easily removed by a basic wash. If the product is purified by column chromatography, the remaining acid is also readily separated due to its high polarity.[7]

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | 1H NMR | 13C NMR | Mass Spectrometry (MS) | Infrared (IR) |

| 2,2,4-trimethyl-1,2-dihydroquinoline | Expected signals for aromatic protons, a vinyl proton, and methyl groups. | Aromatic and aliphatic carbons consistent with the structure. | [M]+ at m/z 173.12 | N-H stretching, C=C stretching. |

| 2,2,4-trimethyl-6(2H)-quinolone | Aromatic protons, vinyl proton, and methyl groups, with a shift in the aromatic region due to the carbonyl group. | Presence of a carbonyl carbon signal (~185 ppm). | [M]+ at m/z 187.10 | C=O stretching (~1680 cm-1), C=C stretching. |

| This compound | Downfield shift of the aromatic protons adjacent to the N-oxide group. | Shifts in the carbon signals of the pyridine ring due to the N-oxide. | [M]+ at m/z 203.09 | N-O stretching (~1250-1300 cm-1), C=O stretching. |

Note: Specific spectral data should be acquired for the synthesized compounds and compared with literature values where available.

Conclusion

The synthesis of this compound can be effectively achieved through a three-step pathway involving the synthesis of a dihydroquinoline precursor, its subsequent oxidation to a quinolinone, and a final N-oxidation. This guide provides a detailed framework for this synthesis, grounded in established chemical principles and supported by analogous procedures from the scientific literature. The successful execution of this synthetic route will provide researchers with a valuable standard for metabolic and toxicological studies related to ethoxyquin.

References

- Bories, C. C., Gontard, G., Barbazanges, M., Derat, E., & Petit, M. (2023). An efficient regio- and chemoselective dearomatization of a wide range of N-heteroarenes using hydrido-cobalt catalysts can be performed under mild conditions. Organic Letters, 25, 843-848.

- Skaare, J. U., & Solheim, E. (1979).

- Hans, S., Adham, M., Khatua, M., & Samanta, S. (2024). A reusable phenalenyl-based photocatalyst mediates an oxidative dehydrogenation of saturated N-heterocycles and alcohols in the presence of molecular oxygen as a greener oxidant. The Journal of Organic Chemistry, 89, 18090-18108.

- Kranawetvogl, A., & Elsinghorst, P. W. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(23), 6650-6657.

-

Merck Millipore. (n.d.). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

- Kranawetvogl, A., & Elsinghorst, P. W. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography–Fluorescence Detection and Stable-Isotope Dilution Analysis–Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(23), 6650-6657.

- Stoeckelhuber, M., et al. (2020). Ethoxyquin and some major metabolites identified in animals and plants.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-dihydroquinolines. Retrieved from [Link]

- Request PDF. (n.d.). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects.

- Liu, Y., Gao, Q., Liu, L., & Li, S. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(12), 5641-5644.

- ResearchGate. (n.d.). Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline by dealkylation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline when exposed to hydrobromic acid.

- ChemRxiv. (2024). Synthesis of Multifunctional 2,3-Dihydroquinolin-4(1H)-one Building Blocks via Permanganate-Promoted Oxidation of N-Acyl-Protected 1,2,3,4-Tetrahydroquinolines.

- ResearchGate. (n.d.). Ethoxyquin and some major metabolites identified in animals and plants.

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000925).

- ChemicalBook. (n.d.). 2,2,4-TRIMETHYL-1,2-DIHYDRO-QUINOLIN-6-OL synthesis.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.

- Fisher Scientific. (n.d.). 2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide, TRC.

- Santa Cruz Biotechnology. (n.d.). 2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide.

- Semantic Scholar. (n.d.). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- National Institute of Standards and Technology. (n.d.). Quinoline. In NIST Chemistry WebBook.

- University of Rochester, Department of Chemistry. (n.d.).

- MassBank. (2008). 2,2,4-trimethyl-1,2-dihydroquinoline.

- ChemicalBook. (n.d.). Quinoline-N-oxide(1613-37-2) 1H NMR spectrum.

- Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

- PubMed Central. (n.d.).

- PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydro-6-quinolinol.

- ResearchGate. (n.d.). Oxidation of anilines to nitroarenes with m-CPBA (m-chloroperbenzoic acid) (selected examples).

- Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid).

- MDPI. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook.

- PubChem. (n.d.). Quinoline 1-oxide.

- PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline.

- NICODOM Ltd. (2012). IS NIR Spectra.

- Scilit. (n.d.). Electrochemical oxidation of fluoroquinolone antibiotics: Mechanism, residual antibacterial activity and toxicity change.

- JuSER. (n.d.). Electrochemical oxidation of fluoroquinolone antibiotics: Mechanism, residual antibacterial activity and toxicity change.

Sources

- 1. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Workup [chem.rochester.edu]

An In-depth Technical Guide to the Theoretical Properties of Trimethyl-Quinolinone-N-Oxide

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive exploration of the theoretical properties of trimethyl-quinolinone-N-oxide, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the ambiguity of the nomenclature, this guide focuses on a representative and plausible isomer: 4,6,7-trimethylquinolin-2(1H)-one N-oxide . We delve into the molecular architecture, propose viable synthetic strategies, and conduct an in-depth analysis of its theoretical characteristics, including electronic properties and predicted spectroscopic signatures. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the quinolinone-N-oxide framework.

Introduction: Defining the Target Molecule

The term "trimethyl-quinolinone-N-oxide" does not refer to a single, unambiguously defined chemical entity. The quinolinone core can exist as several isomers, with the carbonyl group most commonly at the C2 or C4 position. Furthermore, the three methyl groups can be arranged in numerous configurations on the bicyclic ring system. To provide a focused and technically sound analysis, this guide will center on 4,6,7-trimethylquinolin-2(1H)-one N-oxide (which exists in tautomeric equilibrium with 1-hydroxy-4,6,7-trimethylquinolin-2(1H)-one ). This choice is predicated on the prevalence of the quinolin-2(1H)-one scaffold in biologically active molecules and the common substitution patterns observed in medicinal chemistry.[1][2]

The introduction of an N-oxide functionality to the quinolinone core profoundly alters its electronic and steric properties, influencing its reactivity, solubility, and potential biological activity.[3] This guide will elucidate these properties from a theoretical and predictive standpoint, providing a roadmap for the synthesis and characterization of this promising class of compounds.

Molecular Structure and Isomerism

The core structure of our target molecule is a quinolin-2(1H)-one, a bicyclic system where a benzene ring is fused to a pyridin-2-one ring. The N-oxide is a functional group where the nitrogen atom of the quinoline ring is oxidized.

Tautomerism: A Key Consideration

It is crucial to recognize that 1-hydroxyquinolin-2(1H)-ones can exist in tautomeric equilibrium with their corresponding quinolin-2(1H)-one N-oxides. The position of this equilibrium is influenced by factors such as the solvent, pH, and the electronic nature of other substituents on the ring. For the purpose of this guide, we will consider both tautomeric forms, as they are often interconvertible and may both be relevant to the compound's reactivity and biological interactions.

Synthetic Strategies: A Step-by-Step Approach

The synthesis of 4,6,7-trimethylquinolin-2(1H)-one N-oxide can be approached in a multi-step process, beginning with the construction of the core quinolinone scaffold, followed by N-oxidation.

Synthesis of the 4,6,7-Trimethylquinolin-2(1H)-one Core

A robust method for the synthesis of the quinolin-2(1H)-one core is the Camps cyclization . This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base.

Experimental Protocol: Camps Cyclization for 4,6,7-Trimethylquinolin-2(1H)-one

-

Acetylation of 2-amino-4,5-dimethylacetophenone: 2-amino-4,5-dimethylacetophenone is reacted with acetic anhydride in the presence of a base such as pyridine to yield 2-acetamido-4,5-dimethylacetophenone.

-

Intramolecular Cyclization: The resulting acetamido derivative is treated with a base, such as sodium ethoxide in ethanol, and heated to induce intramolecular cyclization.

-

Methylation: The resulting quinolinone can then be methylated at the C4 position. A common method involves the use of a methylating agent like methyl iodide in the presence of a suitable base.

Causality in Experimental Choices:

-

The choice of the Camps cyclization is based on its reliability and the commercial availability of the necessary precursors.

-

The use of a strong base like sodium ethoxide is essential to deprotonate the α-carbon of the acetophenone, initiating the cyclization.

-

Post-cyclization methylation is a strategic choice to introduce the C4-methyl group, as direct cyclization with a propionyl group can sometimes lead to side products.

N-Oxidation of the Quinolinone Core

The final step is the N-oxidation of the 4,6,7-trimethylquinolin-2(1H)-one. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Experimental Protocol: N-Oxidation

-

Dissolution: 4,6,7-trimethylquinolin-2(1H)-one is dissolved in a suitable solvent, such as dichloromethane or chloroform.

-

Addition of Oxidizing Agent: m-CPBA (1.1 to 1.5 equivalents) is added portion-wise at 0 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is washed with a solution of sodium bicarbonate to remove excess peroxy acid, followed by purification by column chromatography.

Causality in Experimental Choices:

-

m-CPBA is a widely used and effective reagent for the N-oxidation of heterocyclic compounds due to its electrophilic oxygen atom.

-

The reaction is performed at a low initial temperature to control the exothermic nature of the oxidation.

-

A basic wash is crucial to quench the reaction and remove acidic byproducts.

Caption: Simplified Frontier Molecular Orbital diagram for a quinolinone-N-oxide.

Electrostatic Potential Map and Reactivity

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. For 4,6,7-trimethylquinolin-2(1H)-one N-oxide, the ESP map is predicted to show:

-

Negative Potential (Red): Concentrated around the N-oxide oxygen and the carbonyl oxygen, indicating these are the most likely sites for electrophilic attack or hydrogen bonding.

-

Positive Potential (Blue): Distributed across the hydrogen atoms, particularly the N-H proton in the quinolinone tautomer.

This charge distribution suggests that the molecule will exhibit both nucleophilic and electrophilic character at different positions, making it a versatile scaffold for further functionalization. Computational studies on the amidation of quinoline N-oxide have demonstrated the directing effect of the N-oxide group, favoring functionalization at the C8 position. [4]

Predicted Spectroscopic Signatures

The characterization of 4,6,7-trimethylquinolin-2(1H)-one N-oxide would rely on a combination of spectroscopic techniques. Based on data from related compounds, we can predict the key spectroscopic features.

| Spectroscopic Technique | Predicted Key Features for 4,6,7-Trimethylquinolin-2(1H)-one N-oxide |

| ¹H NMR | - Aromatic protons in the range of 7.0-8.5 ppm. The N-oxide group generally causes a downfield shift of adjacent protons. - Three distinct singlets for the methyl groups, likely in the range of 2.2-2.6 ppm. - A broad singlet for the N-OH proton in the 1-hydroxy tautomer, potentially at a high chemical shift (>10 ppm). |

| ¹³C NMR | - Carbonyl carbon (C2) signal around 160-165 ppm. - Aromatic carbons in the range of 110-150 ppm. - Methyl carbon signals in the aliphatic region (15-25 ppm). |

| IR Spectroscopy | - A strong C=O stretching vibration for the quinolinone carbonyl group, typically around 1650-1680 cm⁻¹. - N-O stretching vibration, which for quinoline-N-oxides is often observed in the 1200-1300 cm⁻¹ region. - A broad O-H stretching band around 3000-3400 cm⁻¹ for the 1-hydroxy tautomer. |

| Mass Spectrometry (EI) | - A prominent molecular ion peak (M⁺). - A characteristic fragmentation pattern involving the loss of an oxygen atom (M-16), which is indicative of an N-oxide. [5] - Fragmentation corresponding to the loss of methyl groups and CO. |

Potential Applications in Drug Development

The quinolinone scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications. The addition of the N-oxide moiety can further enhance the pharmacological profile by:

-

Modulating Solubility and Bioavailability: The polar N-O bond can improve aqueous solubility.

-

Altering Metabolic Pathways: The N-oxide can be a site for metabolic reduction, potentially leading to the in vivo generation of the parent quinolinone. This offers possibilities for prodrug design.

-

Fine-tuning Receptor Interactions: The unique electronic and steric properties of the N-oxide can lead to altered binding affinities and selectivities for biological targets.

Substituted quinoline N-oxides have demonstrated promising anticancer and antimicrobial activities. [6]Their mechanism of action is often linked to the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway in cancer cells.

Caption: Logic diagram for the development of trimethyl-quinolinone-N-oxides as therapeutic agents.

Conclusion

While "trimethyl-quinolinone-N-oxide" represents a class of molecules rather than a specific entity, this guide has provided a detailed theoretical framework for understanding their properties, using 4,6,7-trimethylquinolin-2(1H)-one N-oxide as a representative example. We have outlined plausible synthetic routes and provided predictions of their electronic and spectroscopic characteristics based on established chemical principles and data from related compounds. The unique combination of the quinolinone scaffold and the N-oxide functionality presents a compelling opportunity for the discovery of novel therapeutic agents. Further experimental validation of these theoretical insights is a crucial next step in harnessing the full potential of this promising class of heterocyclic compounds.

References

- Deng, G., et al. (2017). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity.

-

PubChem. (n.d.). 4,5,7-trimethylquinolin-2(1H)-one. Retrieved from [Link]

- Shehata, A. A., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules.

- de Souza, T. B., et al. (2021). Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. Scientific Reports.

-

PubChem. (n.d.). 1-Hydroxy-2(1H)-quinolinone. Retrieved from [Link]

- Kavková, V., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules.

- Mandal, S., et al. (2021). Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Green Chemistry.

- Wang, L., et al. (2020).

- Ghersetti, S., et al. (1972). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters.

-

SpectraBase. (n.d.). 1-Hydroxyquinolin-2(1H)-one. Retrieved from [Link]

-

NIST. (n.d.). 2(1H)-Quinolinone, hydrazone. Retrieved from [Link]

- Loudon, J. D., & Maxwell, J. R. (1965). Identification of the N-Oxide Group by Mass Spectrometry.

-

ResearchGate. (2022). Synthesis of N-hydroxyquinolin-2(1H)-ones through a sequential... Retrieved from [Link]

-

PubChem. (n.d.). 8-hydroxyquinolin-2(1H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 5-hydroxyquinolin-2(1H)-one. Retrieved from [Link]

- Google Patents. (n.d.). WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.

-

ResearchGate. (2020). Synthesis of various hydroxy-2(1H)-quinolone derivatives 16 and 18. Retrieved from [Link]

-

ResearchGate. (n.d.). The scope of quinolin-2(1H)-ones [reaction conditions:...]. Retrieved from [Link]

- ACS Publications. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry.

-

Chemistry LibreTexts. (2023). Mass spectrometry 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

- ResearchGate. (2022). Unusual Spontaneous Oxidation of 2,2′‐(Quinolin‐2‐ylmethylene)bis(1H‐indene‐1,3(2H)‐dione): An Experimental and Theoretical Study of the Mechanism. Journal of Physical Organic Chemistry.

-

ResearchGate. (n.d.). C-H functionalization of quinoline N-oxides catalyzed by Pd(II) complexes: a computational study. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together... Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of HQ and PHQ. Retrieved from [Link]

-

PubChem. (n.d.). 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

- ACS Publications. (2022). Synthesis and crystal structure of 1,7,7-trimethyl-4-(4-methoxyphenyl)-4,6, 7,8-tetrahydroquinoline-2,5(1H,3H)

- ACS Publications. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.

Sources

- 1. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The 6(2H)-Quinolinone Scaffold: A Journey from Chemical Curiosity to Blockbuster Therapeutics

An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of a Privileged Medicinal Chemistry Core

Foreword: The Emergence of a "Privileged Scaffold"

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an extraordinary ability to interact with a diverse range of biological targets, earning them the designation of "privileged scaffolds."[1] The 6(2H)-quinolinone core is a quintessential example of such a structure. This bicyclic aromatic lactam, a derivative of quinoline, has given rise to blockbuster drugs treating conditions as disparate as peripheral artery disease and schizophrenia.[2][3] Its story is not one of a single breakthrough but of incremental discoveries, synthetic refinement, and a deepening understanding of its pharmacological potential. This guide provides a comprehensive technical overview of the discovery and history of 6(2H)-quinolinone derivatives, designed for researchers, scientists, and drug development professionals. It delves into the foundational chemistry, traces the historical milestones that unlocked its therapeutic value, and presents detailed case studies of its most successful clinical applications.

Part 1: Genesis of the Quinolinone Core - Early Synthetic Endeavors

The history of the 6(2H)-quinolinone scaffold is intrinsically linked to the broader exploration of quinoline chemistry in the late 19th century. While the quinoline ring system itself was first isolated from coal tar in the 1830s, the targeted synthesis of its oxygenated derivatives, the quinolinones (also known as carbostyrils), marked the true beginning of their journey.[4]

Two classical name reactions laid the groundwork for accessing these structures:

-

The Friedländer Synthesis (1882): Paul Friedländer reported that 2-aminobenzaldehydes could react with compounds containing an α-methylene ketone to form quinolines.[5][6][7] This condensation reaction was a foundational method for constructing the core bicyclic system.

-

The Camps Cyclization (1899): Rudolf Camps discovered that o-acylaminoacetophenones could undergo a base-catalyzed intramolecular cyclization to yield hydroxyquinolines.[8] These hydroxyquinolines exist in tautomeric equilibrium with their corresponding quinolinone forms, making the Camps cyclization a direct and historically significant route to the 2-quinolinone (or carbostyril) core structure.[6]

An early preparation of the parent 2(1H)-Quinolinone, or carbostyril, was documented by Tschitschibabin in 1923, involving the high-temperature reaction of quinoline with potassium hydroxide.[9] For decades, these and other related syntheses were primarily of academic interest, establishing a chemical toolbox without immediate therapeutic application. The 6(2H)-quinolinone scaffold remained a chemical curiosity, awaiting the discovery of its unique biological properties.

Part 2: A Scaffold Awakens - The Rise of Therapeutic Interest at Otsuka

The transformation of the 6(2H)-quinolinone core from a laboratory curiosity to a pharmacologically significant scaffold began in earnest in the latter half of the 20th century, largely driven by the exploratory research at the Japanese firm Otsuka Pharmaceutical. Scientists there began systematically synthesizing and evaluating libraries of 2(1H)-quinolinone derivatives, uncovering novel biological activities that were distinct from the well-known antibacterial properties of the 4-quinolone class.[10][11]

This research led to two independent and highly successful drug discovery programs, cementing the 6(2H)-quinolinone scaffold's reputation as a source of innovative therapeutics.

The Cardiovascular Program: Discovery of Cilostazol

In the 1980s, a team at Otsuka led by Takao Nishi was searching for a novel antiplatelet agent with vasodilatory action for the treatment of arterial thrombosis.[10][12] Their research on 2(1H)-quinolinone derivatives first yielded cilostamide , a compound with a simple amide side chain. While cilostamide demonstrated the desired inhibition of platelet aggregation and vasodilation, its clinical development was hampered by a significant side effect: tachycardia (an abnormally rapid heart rate).[10][12]

This critical observation prompted a focused medicinal chemistry effort to modify the side chain, aiming to retain the therapeutic efficacy while eliminating the unwanted cardiac effect. Through meticulous structure-activity relationship (SAR) studies, the team replaced the amide moiety with a tetrazole ring. This structural modification led to the invention of cilostazol (OPC-13013) .[10] Cilostazol exhibited potent antiplatelet and vasodilatory effects but with a markedly reduced risk of tachycardia.[12]

The mechanism of action was identified as the specific inhibition of phosphodiesterase type 3 (PDE3).[10][13] By inhibiting PDE3, cilostazol prevents the degradation of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle, leading to its therapeutic effects.[12][13] Cilostazol was first marketed in Japan in 1988 and later approved in the U.S. in 1999 for the treatment of intermittent claudication.[12][14]

The Central Nervous System Program: Discovery of Aripiprazole

Parallel to the cardiovascular research, another Otsuka team was tackling a major challenge in neuroscience: the treatment of schizophrenia. By the 1970s and 80s, the "dopamine hypothesis" of schizophrenia was well-established, and all existing antipsychotics acted as dopamine D2 receptor antagonists.[4][15] While effective against positive symptoms like hallucinations, this full receptor blockade often caused severe extrapyramidal side effects (movement disorders) and hyperprolactinemia.[15]

Inspired by the concept of presynaptic dopamine autoreceptors, Otsuka scientists sought a compound that could modulate, rather than simply block, the dopamine system.[4] They hypothesized that a compound acting as a presynaptic D2 agonist (to reduce dopamine release) and a postsynaptic D2 antagonist would have a better therapeutic profile. This research evolved into the novel concept of D2 receptor partial agonism .[4][15] A partial agonist would act as an antagonist in a hyperdopaminergic environment (like the mesolimbic pathway in psychosis) and as an agonist in a hypodopaminergic environment (like the mesocortical pathway, associated with negative and cognitive symptoms).[16]

After screening thousands of compounds, scientists at Otsuka discovered aripiprazole (OPC-14597) in 1988.[16] This unique 6(2H)-quinolinone derivative was found to be a potent D2 partial agonist, a mechanism that earned it the description of a "dopamine system stabilizer."[17] It also exhibited partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors.[16] This unique pharmacological profile distinguished it from all previous antipsychotics.[15][18] Aripiprazole received its first FDA approval for schizophrenia in 2002, representing a paradigm shift in antipsychotic drug development.[16][17]

Part 3: Synthetic Evolution - Constructing the Core for Modern Therapeutics

The synthesis of complex 6(2H)-quinolinone derivatives like cilostazol and aripiprazole relies on the efficient construction of key hydroxylated dihydroquinolinone intermediates. These intermediates serve as a handle for introducing the complex side chains that define the drugs' pharmacology.

Key Intermediate: 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

This compound is a crucial precursor for cilostazol. Modern synthetic strategies often employ an intramolecular Friedel-Crafts-type reaction.

Caption: Synthetic workflow for a key aripiprazole precursor.

[19]

-

Charge a reaction flask with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1-bromo-4-chlorobutane (typically in excess), a base such as solid potassium hydroxide (KOH), and a suitable solvent like 2-propanol.

-

Heat the mixture under reflux for several hours (e.g., 2 hours) to effect the Williamson ether synthesis.

-

After the reaction, filter the hot mixture to remove inorganic salts.

-

Remove the solvent and excess 1-bromo-4-chlorobutane from the filtrate under vacuum.

-

Add fresh solvent (e.g., 2-propanol) to the residue and heat to reflux to obtain a clear solution.

-

Cool the solution (e.g., to 10-15°C) for a period (e.g., 6 hours) to allow the product to crystallize.

-

Collect the colorless precipitate by filtration, wash with a cold solvent mixture, and dry under reduced pressure to yield the pure product.

Part 4: Case Studies - From Bench to Bedside

The versatility of the 6(2H)-quinolinone scaffold is best illustrated by the distinct pharmacological profiles and clinical successes of its two most prominent derivatives.

Case Study 1: Cilostazol - A PDE3 Inhibitor for Vascular Disease

-

Mechanism of Action: Cilostazol is a selective inhibitor of phosphodiesterase 3 (PDE3). [13][20]Inhibition of PDE3 in platelets and vascular smooth muscle leads to increased intracellular levels of cAMP. This rise in cAMP activates Protein Kinase A (PKA), which in turn inhibits platelet aggregation and promotes vasodilation, addressing the key pathologies of intermittent claudication. [12]

Caption: Aripiprazole's functional effect on D2 receptors.

Quantitative Biological Data Summary

The distinct pharmacological profiles of cilostazol and aripiprazole are evident in their quantitative binding and inhibition data.

| Compound | Target | Parameter | Value (nM) | Significance |

| Cilostazol | PDE3A | IC₅₀ | 200 | Potent inhibition of the primary target isoform. |

| PDE3B | IC₅₀ | 380 | Similar potent inhibition of the other PDE3 isoform. | |

| Platelet PDE3 | IC₅₀ | 190 | [17] Direct evidence of target engagement in platelets. | |

| Aripiprazole | Dopamine D₂ | Kᵢ | 0.34 - 1.64 | [8][15] High-affinity binding, core to its mechanism. |

| Dopamine D₃ | Kᵢ | 5.35 | [8] High affinity for a related dopamine receptor subtype. | |

| Serotonin 5-HT₁ₐ | Kᵢ | 1.65 - 5.6 | [8][15] High affinity, contributing to its atypical profile. | |

| Serotonin 5-HT₂ₐ | Kᵢ | 8.7 | [8] Moderate affinity, typical of atypical antipsychotics. |

Part 5: Conclusion and Future Directions

The history of 6(2H)-quinolinone derivatives is a compelling narrative of how a simple heterocyclic scaffold evolved through decades of chemical and pharmacological research into a platform for major therapeutic innovations. From the early academic syntheses of Friedländer and Camps to the targeted drug discovery programs at Otsuka, the journey highlights the synergy between synthetic chemistry and biological insight.

The success of cilostazol and aripiprazole validates the 6(2H)-quinolinone core as a truly privileged scaffold. Its rigid, planar structure, combined with the synthetic tractability of positions on both rings, allows for the precise three-dimensional placement of pharmacophoric elements to achieve high-affinity and selective interactions with diverse biological targets, from enzymes like PDE3 to G-protein coupled receptors like the D2 receptor.

Current research continues to explore the potential of this versatile core. New derivatives are being investigated for a range of applications, including oncology, inflammation, and neurodegenerative diseases, suggesting that the story of the 6(2H)-quinolinone scaffold is far from over. I[21]ts legacy serves as a powerful testament to the enduring value of foundational chemical synthesis and the persistent, systematic exploration of structure-activity relationships in modern drug discovery.

References

-

Cilostazol Induces PGI2 Production via Activation of the Downstream Epac-1/Rap1 Signaling Cascade to Increase Intracellular Calcium by PLCε and to Activate p44/42 MAPK in Human Aortic Endothelial Cells. (2015). PMC. Available at: [Link]

-

Center for Drug Evaluation and Research. (1998). accessdata.fda.gov. Available at: [Link]

- Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone. (Undated). Google Patents.

-

Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone. (Undated). Eureka | Patsnap. Available at: [Link]

-

Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia. (2007). Psychiatry Online. Available at: [Link]

-

Aripiprazole. (Undated). Wikipedia. Available at: [Link]

-

Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. (Undated). PMC. Available at: [Link]

-

Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. (Undated). ResearchGate. Available at: [Link]

-

Table 5A Ki receptor values in neuroleptics in dopamine and key serotonin receptors 182,197,198. (Undated). MedCrave online. Available at: [Link]

-

Carbostyril. (Undated). DrugFuture. Available at: [Link]

-

Friedländer synthesis. (Undated). Wikipedia. Available at: [Link]

-

The Friedländer Synthesis of Quinolines. (Undated). ResearchGate. Available at: [Link]

-

The Friedländer Synthesis of Quinolines. (Undated). Organic Reactions. Available at: [Link]

- Camps Quinoline Synthesis.

- Exploring the Chemical Synthesis and Applications of 7-(4-Chlorobutoxy)-3,4-Dihydro-2(1H)-Quinolinone.

- Process for the preparation of carbostyril derivatives, such as aripiprazole and its intermediates. (Undated). Google Patents.

-

Comparison of the effects of cilostazol and milrinone on intracellular cAMP levels and cellular function in platelets and cardiac cells. (Undated). PubMed. Available at: [Link]

- Aripiprazole Synthesis Process: A Detailed Guide. (2023). Source not available.

-

IC 50 (μM) values of PDE5 inhibitors for selected PDE families. (Undated). ResearchGate. Available at: [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (Undated). MDPI. Available at: [Link]

- Carbostyril derivatives. (1990). Patent 0367141.

-

Comparison of the Effects of Cilostazol and Milrinone on cAMP-PDE Activity, Intracellular cAMP and Calcium in the Heart. (Undated). ResearchGate. Available at: [Link]

- Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole. (Undated). Google Patents.

- Carbostyril derivatives. (Undated). Google Patents.

- Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of Aripiprazole. (Undated). Google Patents.

-

Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). PMC. Available at: [Link]

-

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone - Eureka | Patsnap [eureka.patsnap.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Carbostyril [drugfuture.com]

- 9. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. Carbostyril derivatives - Patent 0367141 [data.epo.org]

- 13. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. psychiatryonline.org [psychiatryonline.org]

- 15. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. researchgate.net [researchgate.net]

- 18. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone: Key Intermediate and Efficient Synthetic Strategies_Chemicalbook [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. Cilostazol Induces PGI2 Production via Activation of the Downstream Epac-1/Rap1 Signaling Cascade to Increase Intracellular Calcium by PLCε and to Activate p44/42 MAPK in Human Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]

structural characterization of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide

An In-depth Technical Guide for the Structural Characterization of 6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide

Abstract

This technical guide provides a comprehensive, multi-technique framework for the definitive (CAS: 72107-10-9). Addressed to researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal logic behind the application of each analytical technique. We present a synergistic workflow, integrating High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) and UV-Visible spectroscopy, and Single-Crystal X-ray Diffraction. Each section details field-proven experimental protocols, expected data, and interpretation strategies, establishing a self-validating system for elucidating the molecule's precise atomic connectivity, functional group arrangement, and three-dimensional structure. The guide is grounded in authoritative references and includes data visualization through tables and logical flow diagrams to ensure clarity and practical application.

Introduction: The Analytical Challenge

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of an N-oxide functionality, as seen in this compound, can significantly modulate a molecule's physicochemical properties, including solubility, metabolic stability, and bioactivity.[2] This modification, however, also introduces analytical complexity. The N-oxide group influences the electronic environment of the entire heterocyclic system, necessitating a robust and orthogonal analytical approach for unambiguous characterization.

This guide presents a holistic strategy to definitively confirm the identity and structure of this specific N-oxide derivative. Our objective is to provide not just a series of methods, but an integrated analytical philosophy where each technique corroborates the others, leading to an unimpeachable structural assignment.

Molecular Overview and Physicochemical Properties

This compound is a derivative of the 2,2,4-trimethyl-1,2-dihydroquinoline family, which are known intermediates and antioxidants.[3] The N-oxidation and subsequent keto-enol tautomerism result in the 6(2H)-quinolinone structure.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₂ | [4] |

| Molecular Weight | 203.24 g/mol | [4] |

| CAS Number | 72107-10-9 | [4] |

| Alternate Name | 6-Desethoxy-6-oxo-dehydroethoxyquin-N-oxide | [4] |

| Physical Form | Solid | [5] |

| Melting Point | 105 - 108 °C | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

A Synergistic Approach to Structural Characterization

No single technique is sufficient for complete structural elucidation. We employ a synergistic workflow where each method provides a unique piece of the puzzle. Mass spectrometry confirms the elemental composition, vibrational and electronic spectroscopy identify functional groups and conjugation, NMR spectroscopy maps the precise atomic connectivity, and X-ray crystallography provides the ultimate, unambiguous 3D structure.

Caption: Integrated workflow for structural characterization.

Mass Spectrometry (MS): Unveiling Molecular Mass and Formula

Expertise & Causality: The first step in characterizing any unknown or synthesized compound is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is superior to nominal mass techniques. It provides mass accuracy typically within 5 ppm, allowing for the unambiguous determination of the molecular formula by distinguishing between isobaric compounds.

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Use a known reference compound for internal mass calibration to ensure high accuracy.

Expected Data & Interpretation

The molecular formula C₁₂H₁₃NO₂ has a monoisotopic mass of 203.0946 Da. The HRMS experiment should yield a prominent ion corresponding to the protonated molecule [M+H]⁺.

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Δ (ppm) |

| [M+H]⁺ | 204.1019 | ~204.1019 | < 5 |

| [M+Na]⁺ | 226.0838 | ~226.0838 | < 5 |

A measured mass within 5 ppm of the calculated value for C₁₂H₁₄NO₂⁺ provides high confidence in the elemental composition. Tandem MS (MS/MS) could reveal characteristic losses, such as the loss of an oxygen atom from the N-oxide (a 16 Da shift), a methyl group (15 Da), or the gem-dimethyl group (42 Da for C₃H₆).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Framework

Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The introduction of the N-oxide and the C6-keto group significantly alters the electronic environment compared to the parent dihydroquinoline. The N-oxide group is electron-withdrawing, causing deshielding (a downfield shift) of adjacent protons and carbons.[2][6] A full suite of 1D and 2D experiments is required to assign every signal and piece the molecular puzzle together.

¹H and ¹³C NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Record spectra on a 400 MHz or higher field spectrometer.

-

1D Spectra: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.

-

DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

Interpretation & Predicted Data: The structure contains a gem-dimethyl group, a vinyl methyl group, a vinyl proton, and three aromatic protons.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Integration |

| C2-(CH₃)₂ | ~1.4 - 1.6 | ~28 - 32 | s | 6H |

| C4-CH₃ | ~2.2 - 2.4 | ~18 - 22 | s | 3H |

| H-3 | ~5.8 - 6.0 | ~120 - 125 | s | 1H |

| H-5 | ~7.6 - 7.8 | ~125 - 130 | d | 1H |

| H-7 | ~7.0 - 7.2 | ~115 - 120 | dd | 1H |

| H-8 | ~7.3 - 7.5 | ~130 - 135 | d | 1H |

| C-2 | N/A | ~60 - 65 | Quaternary | N/A |

| C-4 | N/A | ~140 - 145 | Quaternary | N/A |

| C-6 (C=O) | N/A | ~180 - 185 | Quaternary | N/A |

| Other Cq | N/A | ~120 - 150 | Quaternary | N/A |

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR shows how they connect. COSY identifies neighboring protons. HSQC links each proton to its directly attached carbon. HMBC is the critical experiment, revealing 2- and 3-bond correlations between protons and carbons, which is essential for connecting the quaternary carbons and isolated spin systems.

Protocol:

-

Using the same sample, acquire standard 2D COSY, HSQC, and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

Interpretation & Key Correlations:

-

COSY: Will show correlations between the aromatic protons (H-7 to H-8, H-7 to H-5).

-

HSQC: Will correlate each proton signal to its corresponding carbon signal in the table above.

-

HMBC: This is the definitive connectivity experiment.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. 2,2,4-TriMethyl-6(2H)-quinolinone 1-Oxide CAS#: 72107-10-9 [m.chemicalbook.com]

- 6. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Quinolinone N-Oxides

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinolinone N-oxides represent a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The introduction of an N-oxide moiety to the quinolinone core fundamentally alters the molecule's electronic properties, enhancing its reactivity and conferring a diverse range of mechanisms of action.[1][2] This guide synthesizes current knowledge, elucidating the core mechanisms through which these compounds exert their potent anticancer and antimicrobial effects. We will explore their roles in inducing oxidative stress, inhibiting critical cellular pathways, acting as bioreductive prodrugs, and interacting with key enzymatic targets. This document provides not only the theoretical underpinnings but also field-proven experimental protocols to empower researchers in the rational design and evaluation of next-generation therapeutic agents based on this versatile chemical framework.

Section 1: The Quinolinone N-Oxide Scaffold: A Nexus of Reactivity and Biological Activity

Chemical Characteristics and Strategic Importance

The quinoline ring system is a cornerstone of many pharmaceuticals, but the addition of an N-oxide group transforms it into a significantly more reactive and versatile precursor for chemical synthesis and drug design.[2][3][4][5] The N-oxide function acts as an internal oxidizing agent and an electron-withdrawing group, which activates the heterocyclic ring, particularly at the C2 and C8 positions, for nucleophilic attack and C-H functionalization.[4][6] This enhanced reactivity, often exploited under metal-free conditions, allows for the efficient synthesis of a vast library of derivatives, making quinoline N-oxides a powerful platform for probing structure-activity relationships (SAR).[2][7][8]

A Broad Spectrum of Biological Activities

The chemical versatility of quinolinone N-oxides translates directly into a wide array of biological functions. While their anticancer properties are most extensively studied[1][9][10][11], they also exhibit significant potential as:

-

Antibacterial Agents: Demonstrating efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli.[12][13][14][15]

-

Antimalarial Compounds: Showing activity against drug-resistant strains of Plasmodium falciparum.[16]

-

Enzyme Inhibitors: Targeting a range of enzymes critical for pathogen survival and cancer progression.[17][18][19]

Section 2: Core Mechanisms in Oncological Applications

The anticancer effects of quinolinone N-oxides are multifaceted, often involving a convergence of several cytotoxic mechanisms that overwhelm a cancer cell's defense systems.

Induction of Oxidative Stress via Redox Cycling

A primary mechanism for many quinone-containing compounds is their ability to undergo redox cycling. The quinone framework can accept one or two electrons from cellular reductases (e.g., NADPH-cytochrome P450 reductase) to form a semiquinone radical or a hydroquinone. In the presence of molecular oxygen, these reduced species can donate electrons back to O₂, regenerating the parent quinone and producing superoxide radicals (O₂⁻). This futile cycle generates a massive flux of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), leading to severe oxidative stress.[9][11][20] This oxidative assault damages cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[11]

Covalent Modification of Biological Nucleophiles

The quinone moiety is a soft electrophile, making it susceptible to Michael addition reactions with soft biological nucleophiles.[9] Key cellular targets include the thiol group of the antioxidant glutathione (GSH) and cysteine residues within critical proteins.[10][11] Depletion of the cellular GSH pool compromises the cell's primary defense against oxidative stress, amplifying the damage caused by ROS. Furthermore, covalent adduction to functional proteins can directly inhibit their activity, disrupting vital cellular processes and contributing to cytotoxicity.

Inhibition of Key Oncogenic Signaling Pathways

Certain quinolinone N-oxide derivatives have been shown to modulate critical signaling pathways that are frequently dysregulated in cancer. A prominent example is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[1] By inhibiting key kinases in this cascade, these compounds can effectively shut down pro-survival signals, leading to cell cycle arrest and apoptosis.[1] This targeted action complements the broader cytotoxic effects of ROS generation.

Hypoxia-Activated Prodrug Strategy

The N-oxide moiety is a key feature for hypoxia-selective cancer therapy.[21] Solid tumors often contain regions of severe oxygen deprivation (hypoxia). In these environments, cellular reductases can reduce the N-oxide group, a process that does not occur efficiently in well-oxygenated normal tissues.[22] This bioreduction can unmask a highly cytotoxic species, effectively turning the compound into a prodrug that is selectively activated at the tumor site.[21][22] This strategy promises greater tumor-specific toxicity while minimizing side effects on healthy tissues.

Section 3: Antimicrobial Mechanisms of Action

Quinolinone N-oxides combat microbial pathogens through mechanisms that are distinct yet conceptually similar to their anticancer effects, often targeting unique aspects of microbial physiology.

Inhibition of Bacterial Bioenergetics: The NDH-2 Model

A classic example of a quinolone N-oxide antibacterial is 2-heptyl-4-hydroxyquinoline N-oxide (HQNO). HQNO is a potent inhibitor of the Type II NADH:quinone oxidoreductase (NDH-2), a crucial enzyme in the bacterial electron transport chain.[17] By binding to the quinone-binding site of NDH-2, HQNO blocks the transfer of electrons, thereby disrupting cellular respiration and ATP synthesis, which is lethal to the bacterium.[17] This mechanism is particularly attractive because NDH-2 is found in many pathogenic microorganisms but is absent in the mitochondrial respiratory chain of mammals, offering a degree of selective toxicity.

Disruption of Bacterial DNA Integrity

Similar to their effects in cancer cells, some quinoxaline 1,4-di-N-oxides (structurally related to quinolinones) can be bioreduced by bacteria to form radical species that directly cause DNA strand breaks.[14][20] This genotoxic effect overwhelms bacterial DNA repair mechanisms, leading to cell death.

Targeting Bacterial Nitric Oxide Synthase (bNOS)

Recent research has identified bacterial nitric oxide synthase (bNOS) as a viable target for antibacterial therapy, particularly in Gram-positive pathogens like Staphylococcus aureus.[19] Certain aminoquinoline-based compounds have been developed as potent inhibitors of bNOS. These inhibitors bind to a unique hydrophobic patch in the enzyme's active site, providing a scaffold for developing species-specific antibacterial agents.[19]

Section 4: A Practical Guide to Mechanistic Elucidation

Validating the proposed mechanisms of action requires a suite of robust experimental protocols. The following are foundational assays for characterizing the activity of novel quinolinone N-oxide derivatives.

Protocol: Assessment of In Vitro Cytotoxicity (GI₅₀ Determination)

This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (GI₅₀), a key measure of potency. The MTT assay is a reliable, colorimetric method based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the quinolinone N-oxide compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include vehicle-only (e.g., DMSO) controls.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell growth inhibition against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

Protocol: Quantifying Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is non-fluorescent but is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

-

Cell Treatment: Seed cells in a 96-well black-walled plate and treat with the quinolinone N-oxide compound at various concentrations for a specified time (e.g., 6-24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Probe Loading: After treatment, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

-

Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

-

Validation: The causality is confirmed if the fluorescence intensity (indicating ROS levels) increases in a dose-dependent manner with the compound treatment.

Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to determine the DNA content of cells, thereby revealing their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[1]

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the quinolinone N-oxide for 24-48 hours.[1]

-

Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation at 1,500 rpm for 5 minutes.[1]

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. Add the cells dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The PI fluorescence signal is proportional to the DNA content.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.

Section 5: Data Presentation: Comparative Anticancer Activity

The potency of quinolinone N-oxides can vary significantly based on their substitution patterns. The following table summarizes representative growth inhibition data, highlighting how structural modifications influence anticancer activity across different human cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | GI₅₀ (µM) | Reference |

| Isoquinolinequinone N-Oxides | C(6) Benzylamine Isomer | Melanoma (LOX IMVI) | 0.015 | [9] |

| Isoquinolinequinone N-Oxides | C(7) Benzylamine Isomer | Melanoma (LOX IMVI) | 0.047 | [9] |

| Isoquinolinequinone N-Oxides | C(6) Benzylamine Isomer | Ovarian (OVCAR-3) | 0.018 | [9] |

| Isoquinolinequinone N-Oxides | C(7) Benzylamine Isomer | Ovarian (OVCAR-3) | 0.036 | [9] |

| Quinoline N-Oxide | 7-Methyl-4-nitroquinoline 1-oxide | Various | Varies | [1] |

Data synthesized from multiple sources to illustrate structure-activity relationships. Note that C(6) isomers are often more potent than their C(7) counterparts.[9][23]

Section 6: Conclusion and Future Directions

Quinolinone N-oxides are a potent and mechanistically rich class of compounds with significant therapeutic potential. Their ability to induce overwhelming oxidative stress, form covalent adducts, inhibit critical signaling pathways, and act as hypoxia-activated prodrugs makes them formidable agents against cancer and microbial pathogens. The experimental frameworks provided in this guide offer a validated pathway for researchers to elucidate the precise mechanisms of novel derivatives.

Future research should focus on identifying the specific protein targets of these compounds to move beyond pathway-level descriptions. The development of derivatives with enhanced selectivity for tumor-specific enzymes or microbial targets will be crucial for translating the promise of this chemical scaffold into clinically successful therapies. The continued exploration of their unique reactivity will undoubtedly uncover new applications and further solidify the role of quinolinone N-oxides in modern drug discovery.

References

-

Royal Society of Chemistry. (n.d.). Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives. RSC Publishing. Retrieved from [Link]

-

Yadav, P., Singh, G. S., & Singh, R. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. RSC Advances, 11(15), 8765–8769. Available at: [Link]

-

Coutts, R. T., & Wibberley, D. G. (1970). Quinoline N-oxides and hydroxamic acids with antibacterial properties. Canadian Journal of Chemistry, 48(15), 2393–2396. Available at: [Link]

-

Kruschel, R. D., et al. (2020). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry, 63(23), 14594–14614. Available at: [Link]

-

Kruschel, R. D., et al. (2020). Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines. Organic & Biomolecular Chemistry, 18(3), 557–568. Available at: [Link]

-

Wang, Y., et al. (2019). Metal-Free Synthesis of 3-(Iso)quinolinyl 4-Chromenones and 3-(Iso)quinolinyl 4-Quinolones from (Iso)quinoline N-Oxides and Ynones. Organic Letters, 21(1), 186–190. Available at: [Link]

-

Makosza, M., Kwast, A., & Wrobel, Z. (1993). New Synthesis of Substituted Quinoline N-Oxides via Cyclization of Alkylidene O-Nitroarylacetonitriles. Synthesis, 1993(01), 31-32. Available at: [Link]

-

Majumdar, K. C., & Samanta, S. K. (2021). Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Green Chemistry, 23(15), 5489-5494. Available at: [Link]

-

Kruschel, R. D., et al. (2019). Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines. University College Cork. Available at: [Link]

-

Singha, K., Habib, I., & Hossain, M. (2022). Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. ChemistrySelect, 7(48), e202203537. Available at: [Link]

-

Kruschel, R. D., et al. (2020). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry, 63(23), 14594-14614. Available at: [Link]

-

Wang, C., et al. (2013). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. Angewandte Chemie International Edition, 52(34), 9044-9047. Available at: [Link]

-

ResearchGate. (n.d.). (A) Sequential functionalisation of Quinoline N-oxide; (B) Application.... Retrieved from [Link]

-

Al-Majedy, Y. K., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics, 11(10), 1391. Available at: [Link]

-

Chen, S., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 359. Available at: [Link]

-

Trawick, M. L., & Pinney, K. G. (2017). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Pharmacology & Therapeutics, 172, 115-131. Available at: [Link]

-

Pham, H. V., et al. (2017). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. The Journal of Organic Chemistry, 82(19), 10248-10257. Available at: [Link]

-

Calhorda, M. J., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Dalton Transactions, 52(35), 12301-12311. Available at: [Link]

-

CISM. (n.d.). Structure of the NDH-2 - HQNO inhibited complex provides molecular insight into quinone-binding site inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). QdNO's derivatives with antibacterial activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Quinoline N-oxides and hydroxamic acids with antibacterial properties | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides under Metal-Free Conditions. Retrieved from [Link]

-

ACS Publications. (2022). N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)–H Functionalization. The Journal of Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Fluorescent N-oxides: applications in bioimaging and sensing. RSC Publishing. Retrieved from [Link]

-

Katritzky, A. R., & Dennis, N. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Synfacts, 11(1), 1-11. Available at: [Link]

-

ACS Publications. (n.d.). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial and anti-oxidant activities of quinoline alkaloids from Pseudomonas aeruginosa BCC76810 | Request PDF. Retrieved from [Link]

-

Yu, X., et al. (2017). Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides under Metal-free Conditions. Organic Letters, 19(22), 6088–6091. Available at: [Link]

-

Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. Available at: [Link]

-

Pufahl, R. A., et al. (2016). Targeting Bacterial Nitric Oxide Synthase with Aminoquinoline-Based Inhibitors. Biochemistry, 55(41), 5737–5741. Available at: [Link]

-

Li, H., et al. (2006). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Chemical Biology, 2(3), 153–158. Available at: [Link]

-

Santamaría, A., et al. (1998). Nitric oxide synthase inhibition prevents acute quinolinate-induced striatal neurotoxicity. Neuroscience Letters, 256(1), 45–48. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. DSpace [cora.ucc.ie]

- 12. cdnsciencepub.com [cdnsciencepub.com]